4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Description
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE is a benzamide derivative featuring a butyl substituent at the 4-position of the benzene ring and an oxazol-3-yl group attached to the amide nitrogen. This compound combines a lipophilic alkyl chain with a heterocyclic oxazole moiety, which may confer unique electronic, conformational, and biological properties. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known to enhance metabolic stability and participate in specific molecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-butyl-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-4-11-5-7-12(8-6-11)14(17)15-13-9-10-18-16-13/h5-10H,2-4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPYQDHBSLMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(12-oxazol-3-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring high efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Butyl-N-(12-oxazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Due to its unique structure, it may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-butyl-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for studying biological mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural uniqueness of 4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE becomes evident when compared to other benzamide derivatives:
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Substituents: A hydroxy group at the 2-position and a methoxyphenethylamine-derived N-substituent. Key Features: Polar phenolic and methoxy groups enhance solubility in aqueous media. The hydroxy group may confer antioxidant activity, while the methoxy groups could influence receptor binding . Synthesis: Prepared via a 6-hour reaction of methyl salicylate with 3,4-dimethoxyphenethylamine at room temperature (34% yield) .
BENZAMIDE, N-[2-(BUTYLAMINO)-2-OXOETHYL]-4-METHOXY Substituents: A methoxy group at the 4-position and a butylamino-oxoethyl chain on the amide nitrogen.
4-Butyl-N-(3,3-dimethylbutyl)benzamide
- Substituents : A branched 3,3-dimethylbutyl group on the amide nitrogen.
- Key Features : The bulky dimethylbutyl group introduces steric hindrance, which may reduce conformational flexibility and affect packing in crystalline phases. Molecular weight: 261.40 g/mol .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Conformational and Foldameric Behavior
- This compound: The oxazole ring’s rigidity may stabilize specific conformations, while the butyl chain enhances lipophilicity.
- N-Alkylated Benzanilides : Compounds with shorter alkyl chains (e.g., methyl or ethyl) exhibit greater conformational flexibility but lower thermal stability compared to bulkier derivatives like the dimethylbutyl analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
